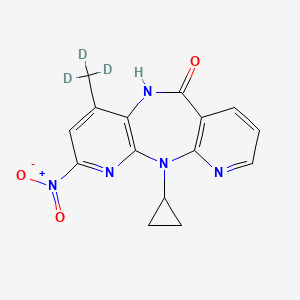
2-Nitro Nevirapine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro Nevirapine-d3 is a deuterated form of 2-Nitro Nevirapine, a compound used primarily in scientific research. Deuteration involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, which can affect the pharmacokinetic and metabolic profiles of the compound. This compound is particularly valuable in the study of HIV/AIDS due to its role as a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro Nevirapine-d3 typically involves the nitration of Nevirapine-d3. The process begins with the preparation of Nevirapine-d3, which is then subjected to nitration using a mixture of nitric acid and sulfuric acid under controlled conditions. The reaction is carefully monitored to ensure the selective nitration of the compound without affecting other functional groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and automated systems to ensure consistency and purity. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired level of purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Nitro Nevirapine-d3 undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used under basic conditions
Major Products
Reduction: The major product is 2-Amino Nevirapine-d3.
Substitution: The products vary depending on the substituent introduced, such as 2-Hydroxy Nevirapine-d3 when hydroxyl groups are introduced
Wissenschaftliche Forschungsanwendungen
2-Nitro Nevirapine-d3 is extensively used in scientific research, particularly in the fields of:
Chemistry: As a stable isotope-labeled compound, it is used in mass spectrometry and other analytical techniques to study reaction mechanisms and metabolic pathways.
Biology: It is used to investigate the biological activity and metabolic fate of Nevirapine derivatives.
Medicine: The compound is valuable in pharmacokinetic studies to understand the distribution, metabolism, and excretion of Nevirapine.
Industry: It is used in the development of new antiretroviral drugs and in quality control processes to ensure the purity and efficacy of pharmaceutical products .
Wirkmechanismus
2-Nitro Nevirapine-d3 exerts its effects by binding directly to the reverse transcriptase enzyme of HIV-1. This binding disrupts the enzyme’s catalytic site, inhibiting both RNA-dependent and DNA-dependent DNA polymerase activities. This inhibition prevents the replication of the HIV-1 virus, making it an effective component in antiretroviral therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nevirapine: The parent compound, used widely in HIV treatment.
Nevirapine-d3: The deuterated form of Nevirapine, used in pharmacokinetic studies.
2-Amino Nevirapine-d3: A reduction product of 2-Nitro Nevirapine-d3, used in similar research applications
Uniqueness
This compound is unique due to its deuterated nature, which provides distinct advantages in pharmacokinetic studies. The presence of the nitro group also allows for further chemical modifications, making it a versatile compound in research .
Eigenschaften
Molekularformel |
C15H13N5O3 |
|---|---|
Molekulargewicht |
314.31 g/mol |
IUPAC-Name |
2-cyclopropyl-5-nitro-7-(trideuteriomethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one |
InChI |
InChI=1S/C15H13N5O3/c1-8-7-11(20(22)23)17-14-12(8)18-15(21)10-3-2-6-16-13(10)19(14)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H,18,21)/i1D3 |
InChI-Schlüssel |
ILSADLPHOZPXCQ-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1=CC(=NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC(=NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


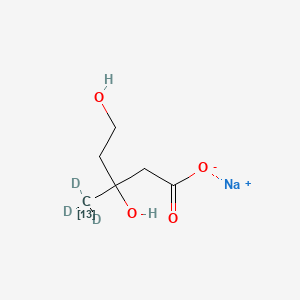
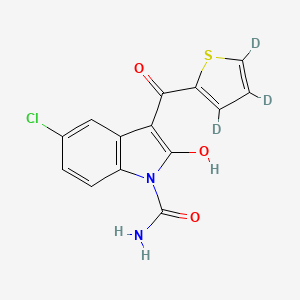

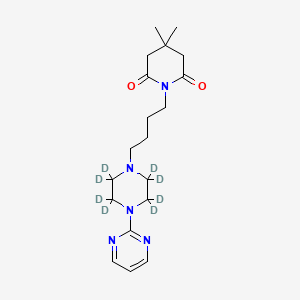
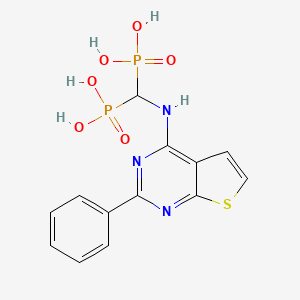

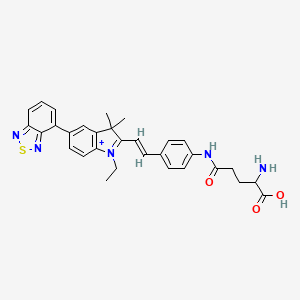
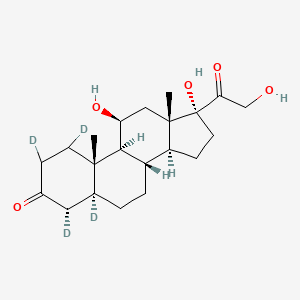
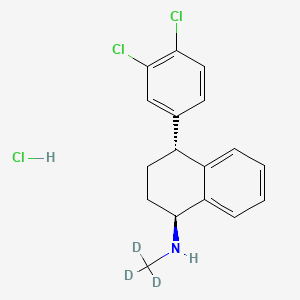

![(6S)-5,5-dideuterio-6-[dideuterio-[4-(trifluoromethoxy)phenyl]methoxy]-2-nitro-6,7-dihydroimidazo[2,1-b][1,3]oxazine](/img/structure/B15143092.png)


![4-[1-Hydroxy-1-(methylethyl-d6)]-2-isobutyl-1H-imidazole-5-carboxylic Acid Ethyl Ester](/img/structure/B15143108.png)
